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Compound of Interest

Compound Name: Brandioside

Cat. No.: B236842

For researchers, scientists, and professionals in drug development, the precise identification of
natural products is a critical step in the discovery pipeline. This technical guide provides an in-
depth look at the spectroscopic data essential for the unequivocal identification of
Brandioside, a phenylpropanoid glycoside isolated from Brandisia hancei. The following
sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,
experimental protocols, and a visual representation of its structure.

Executive Summary

Brandioside, a complex phenylpropanoid glycoside, has been structurally elucidated as [(3-
(3',4'-dihydroxylphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di-a-L-rhamnopyranosyl)-(4-O-caffeoyl)-3-D-
glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational
literature to facilitate its unambiguous identification. The presented data, including *H and 13C
NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for
this compound.

Spectroscopic Data for Brandioside Identification

The structural elucidation of Brandioside relies on a combination of one- and two-dimensional
NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical
quantitative data.

Table 1: *H NMR Spectroscopic Data for Brandioside
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Chemical Shift (8)

Coupling Constant

Atom No. Multiplicity

ppm (J) Hz
Aglycone (Phenylethyl
moiety)
a 2.85 t 7.0
B 4.01 t 7.0
1 6.68 d 2.0
2' 6.65 d 8.0
5' 6.54 dd 8.0,2.0
Aglycone (Caffeoyl
moiety)
2" 6.95 d 2.0
5" 6.78 d 8.2
6" 6.88 dd 8.2,2.0
7" () 6.25 d 16.0
8" (B) 7.55 d 16.0
Glucose
1-Glc 4.38 d 7.8
2-Glc 4.95 dd 95,78
3-Glc 4.20 t 9.5
4-Glc 5.05 t 9.5
5-Glc 3.85 m
6a-Glc 3.80 m
6b-Glc 3.65 m
Rhamnose |
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1-Rhal 5.15 d 15
2-Rha 4.05 m

3-Rha | 3.75 dd 95,3.0
4-Rha | 3.40 t 9.5
5-Rha | 3.60 m

6-Rha | (CHs) 1.10 d 6.2
Rhamnose |l

1-Rhalll 4.55 d 15
2-Rha ll 3.95 m

3-Rhalll 3.68 dd 95,3.0
4-Rha ll 3.35 t 9.5
5-Rha ll 3.55 m

6-Rha Il (CHs) 1.25 d 6.2
Acetyl Group

CHsCO 2.10 s

Table 2: **C NMR Spectroscopic Data for Brandioside
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Atom No. Chemical Shift (8) ppm

Aglycone (Phenylethyl moiety)

a 36.5

B 71.8

1 131.5
2' 117.2
3 145.8
4 144.5
5' 116.5
6' 121.2

Aglycone (Caffeoyl moiety)

1" 127.5
2" 115.2
3" 146.5
4" 149.8
5" 116.0
6" 123.0
7" (a) 114.5
8" (B) 147.2
9" (C=0) 168.5
Glucose

1-Glc 103.0
2-Glc 75.5
3-Glc 82.0
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4-Glc 71.0
5-Glc 76.0
6-Glc 68.0
Rhamnose |

1-Rhal 102.5
2-Rha l 72.5
3-Rha 72.2
4-Rha | 74.0
5-Rhall 70.0
6-Rha | (CHs) 18.5
Rhamnose |l

1-Rha ll 102.0
2-Rha Il 72.8
3-Rhalll 72.4
4-Rha ll 74.2
5-Rha Il 69.8
6-Rha Il (CHs) 18.8

Acetyl Group

CHsCO 21.2

CHsCO 1725

Mass Spectrometry Data

Mass spectrometry provides crucial information for determining the molecular weight and
fragmentation pattern of Brandioside.

o FAB-MS (Negative lon Mode):m/z 933 [M-H]~
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This corresponds to the molecular formula CaszHssO22.

Experimental Protocols

The spectroscopic data for Brandioside was obtained using the following methodologies:

« |solation: Brandioside was isolated from the aerial parts of Brandisia hancei through a
series of chromatographic techniques, including column chromatography on silica gel and
polyamide, followed by preparative HPLC.

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker AM-400
spectrometer. Samples were dissolved in methanol-d4 (CD3OD). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

e Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed
on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.

Visualization of Brandioside Structure

The following diagram illustrates the chemical structure of Brandioside, highlighting the key
moieties.
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Caption: Chemical structure of Brandioside.
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This guide provides the essential spectroscopic data and methodologies for the confident
identification of Brandioside. For further details, researchers are encouraged to consult the
original publication: He, Z.D. & Yang, C.R. (1991). Brandioside, a phenylpropanoid glycoside
from Brandisia hancei. Phytochemistry, 30(2), 701-702.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Brandioside: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b236842#spectroscopic-data-nmr-ms-for-brandioside-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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